molecular formula C17H19NO2S B11799683 Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate

Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate

Cat. No.: B11799683
M. Wt: 301.4 g/mol
InChI Key: JECHQGWXYLFROY-UHFFFAOYSA-N
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Description

Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H19NO2S and a molecular weight of 301.4 g/mol . This compound features a piperidine ring substituted with a benzyl group and a thiophene ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and thiophene groups under controlled conditions. One common method involves the condensation of benzyl chloride with 2-(thiophen-3-yl)piperidine-1-carboxylate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate is unique due to its specific combination of a benzyl group, a thiophene ring, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl 2-thiophen-3-ylpiperidine-1-carboxylate

InChI

InChI=1S/C17H19NO2S/c19-17(20-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-21-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2

InChI Key

JECHQGWXYLFROY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CSC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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